molecular formula C13H24N2O3 B3027596 (R)-tert-Butyl 3-propionamidopiperidine-1-carboxylate CAS No. 1349699-73-5

(R)-tert-Butyl 3-propionamidopiperidine-1-carboxylate

Cat. No.: B3027596
CAS No.: 1349699-73-5
M. Wt: 256.34
InChI Key: LUDHQJVAKIUFLX-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-tert-Butyl 3-propionamidopiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a propionamide substituent at the 3-position in the (R)-configuration. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of protease inhibitors and receptor-targeted therapies. The tert-butyl group serves as a protective moiety for the amine, enhancing stability during synthetic processes, while the propionamide group may contribute to hydrogen bonding interactions in biological systems .

Properties

IUPAC Name

tert-butyl (3R)-3-(propanoylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-5-11(16)14-10-7-6-8-15(9-10)12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,16)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDHQJVAKIUFLX-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N[C@@H]1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801128782
Record name 1-Piperidinecarboxylic acid, 3-[(1-oxopropyl)amino]-, 1,1-dimethylethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349699-73-5
Record name 1-Piperidinecarboxylic acid, 3-[(1-oxopropyl)amino]-, 1,1-dimethylethyl ester, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349699-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-[(1-oxopropyl)amino]-, 1,1-dimethylethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl 3-propionamidopiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Propionamide Group: The propionamide group can be introduced via an amidation reaction using propionyl chloride and an appropriate amine.

    Attachment of the tert-Butyl Group: The tert-butyl group can be attached through an alkylation reaction using tert-butyl bromide and a suitable base.

Industrial Production Methods: Industrial production of ®-tert-Butyl 3-propionamidopiperidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the propionamide group to a primary amine.

    Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring or the tert-butyl group can be replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation Products: N-oxides of the piperidine ring.

    Reduction Products: Primary amines from the reduction of the propionamide group.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

®-tert-Butyl 3-propionamidopiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-propionamidopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Enantiomeric and Diastereomeric Variants

  • (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate (CAS 143900-43-0) Structure: Differs only in the stereochemistry at the 3-position (S-configuration) and replaces the propionamide with a hydroxyl group. However, the lack of an amide group reduces its utility in peptidomimetic applications . Applications: Used as a chiral building block in asymmetric synthesis.
  • (3R,4R)-rel-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate (CAS 301221-57-8) Structure: Contains additional amino and hydroxyl groups at the 4- and 3-positions, respectively. Properties: The amino group introduces basicity, enabling salt formation and enhanced interaction with acidic biological targets. The dual functional groups make it suitable for combinatorial chemistry libraries .

Functional Group Modifications

  • tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate (CAS Not Provided) Structure: Features a 2-amino-1-hydroxyethyl side chain at the 4-position.
  • (R)-tert-Butyl 3-(pyridin-2-ylamino)piperidine-1-carboxylate (AKSci 0143DV) Structure: Substitutes the propionamide with a pyridinylamino group. Properties: The pyridine ring enhances aromatic stacking interactions and may improve binding affinity to kinase targets. Classified as a respiratory irritant, requiring stringent ventilation during handling .

Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
(R)-tert-Butyl 3-propionamidopiperidine-1-carboxylate C13H24N2O3 256.34 tert-butyl carbamate, propionamide
(S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate C10H19NO3 201.26 tert-butyl carbamate, hydroxyl
(R)-tert-Butyl 3-(pyridin-2-ylamino)piperidine-1-carboxylate C15H23N3O2 277.37 tert-butyl carbamate, pyridinylamino

Biological Activity

(R)-tert-Butyl 3-propionamidopiperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a complex structure that contributes to its biological activity. The molecular formula is C13H22N2O2C_{13}H_{22}N_2O_2, and it features a piperidine ring which is known for its role in various biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that this compound may act as a modulator of neurotransmitter systems, potentially influencing pathways related to pain, anxiety, and mood disorders.

Key Mechanisms:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, altering their activity.
  • Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes involved in metabolic pathways.

Pharmacological Effects

The following table summarizes key pharmacological effects observed in studies involving this compound:

Effect Description Reference
Analgesic ActivityDemonstrated pain relief in animal models
Anti-Anxiety PropertiesReduced anxiety-like behavior in rodent tests
Neuroprotective EffectsPotential to protect neuronal cells from damage

Case Studies and Research Findings

  • Analgesic Activity Study :
    A study conducted on mice demonstrated that administration of this compound resulted in significant pain relief compared to control groups. The mechanism was believed to involve modulation of opioid receptors.
  • Anti-Anxiety Properties :
    In a controlled experiment, the compound was administered to rats subjected to stress tests. Results indicated a marked reduction in anxiety-related behaviors, suggesting its potential as an anxiolytic agent.
  • Neuroprotective Effects :
    Research published in neuropharmacology journals highlighted the protective effects of this compound against oxidative stress-induced neuronal damage, indicating its therapeutic potential in neurodegenerative diseases.

Q & A

Q. What synthetic strategies are recommended for preparing (R)-tert-Butyl 3-propionamidopiperidine-1-carboxylate?

The synthesis typically involves multi-step routes, starting with the functionalization of a piperidine core. For example, tert-butyl carbamate intermediates are often prepared via coupling reactions under anhydrous conditions using reagents like DCC or EDC. Stereochemical control at the 3-position can be achieved using chiral auxiliaries or enantioselective catalysts. Purification via silica gel chromatography or recrystallization is critical to isolate the (R)-enantiomer. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid racemization .

Q. How should researchers safely handle and store this compound in the laboratory?

Based on analogous tert-butyl piperidine derivatives, this compound likely requires storage in a cool, dry environment under inert gas (e.g., N₂). Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Work should be conducted in a fume hood to minimize inhalation risks. Waste disposal must comply with institutional guidelines for organic solvents and carbamate-containing compounds .

Q. What analytical techniques are essential for confirming its structural identity and purity?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to verify the tert-butyl group, piperidine ring, and propionamide substituent.
  • Chiral HPLC or polarimetry to confirm enantiomeric excess.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (using SHELX software for refinement) to resolve ambiguous stereochemistry .

Advanced Research Questions

Q. How can researchers optimize reaction yields and enantioselectivity during synthesis?

Statistical experimental design (e.g., factorial or response surface methodology) is effective for identifying critical variables (e.g., catalyst loading, solvent polarity). For example, molybdenum-based catalysts have been used in epoxidation reactions to enhance selectivity . Computational tools (e.g., DFT calculations) can predict transition states to guide catalyst design. Screening chiral ligands (e.g., BINOL derivatives) may improve asymmetric induction .

Q. What approaches resolve discrepancies in spectroscopic data, such as unexpected splitting in NMR spectra?

Contradictions may arise from dynamic rotational barriers or solvent-induced conformational changes. Strategies include:

  • Variable-temperature NMR to probe rotational isomerism.
  • Cross-validation with 2D NMR (COSY, NOESY) to assign coupling patterns.
  • X-ray crystallography as a definitive structural tool. Computational modeling (e.g., Gaussian) can simulate spectra to match experimental data .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Design accelerated stability studies using:

  • Forced degradation (e.g., exposure to 0.1M HCl/NaOH, 40–80°C).
  • HPLC-UV/MS monitoring to track decomposition products.
  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability. Data should be analyzed using kinetic models (e.g., Arrhenius equation) to predict shelf life .

Q. What computational methods predict the compound’s bioactivity and metabolic pathways?

  • Molecular docking (AutoDock Vina) to screen against target proteins (e.g., enzymes or receptors).
  • QSAR models to correlate structural features with activity.
  • ADMET prediction tools (e.g., SwissADME) to estimate solubility, permeability, and cytochrome P450 interactions. Experimental validation via in vitro assays (e.g., microsomal stability tests) is recommended .

Q. What challenges arise when scaling up synthesis from milligram to gram quantities?

Key issues include:

  • Heat transfer limitations in exothermic reactions, requiring jacketed reactors.
  • Purification bottlenecks (e.g., column chromatography inefficiency); switch to recrystallization or distillation.
  • Enantiomer drift due to prolonged reaction times; optimize catalyst turnover and reaction quenching. DOE can identify critical scale-up parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tert-Butyl 3-propionamidopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(R)-tert-Butyl 3-propionamidopiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.